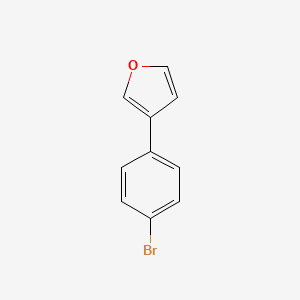

3-(4-ブロモフェニル)フラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Bromophenyl)furan is a synthetic organic compound belonging to the category of furan derivatives. It has a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a furan ring. The bromine atom significantly influences the compound’s reactivity and properties.

科学的研究の応用

3-(4-Bromophenyl)furan has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential antimicrobial and anticancer properties.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

作用機序

Target of Action

Furan derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

Furan derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been found to participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

One study showed that a compound with a similar structure exhibited excellent activity against xdr pathogens .

Action Environment

The action, efficacy, and stability of “3-(4-Bromophenyl)furan” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which furan derivatives participate, is known to be exceptionally mild and functional group tolerant . This suggests that “3-(4-Bromophenyl)furan” might also exhibit stability under various conditions.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Bromophenyl)furan involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Reaction Time: 12-24 hours.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromophenyl)furan can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

化学反応の分析

Types of Reactions: 3-(4-Bromophenyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction Reactions: The bromine atom can be reduced to form phenylfuran derivatives.

Common Reagents and Conditions:

Substitution: Sodium amide in liquid ammonia for amination reactions.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: 3-(4-Aminophenyl)furan

Oxidation: 3-(4-Bromophenyl)furan-2,5-dione

Reduction: 3-Phenylfuran

類似化合物との比較

- 3-(4-Chlorophenyl)furan

- 3-(4-Fluorophenyl)furan

- 3-(4-Iodophenyl)furan

Comparison:

- Reactivity: The presence of different halogen atoms (chlorine, fluorine, iodine) affects the reactivity of the compounds. Bromine, being larger and more polarizable, often leads to higher reactivity in substitution reactions.

- Biological Activity: The biological activity can vary significantly depending on the halogen atom. For instance, 3-(4-Bromophenyl)furan may exhibit stronger antimicrobial properties compared to its chlorinated or fluorinated counterparts due to the unique interactions of bromine with biological targets .

生物活性

3-(4-Bromophenyl)furan is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis of 3-(4-Bromophenyl)furan

The synthesis of 3-(4-Bromophenyl)furan typically involves the bromination of phenylfuran derivatives. The compound can be synthesized through various methods, including:

- Bromination : The introduction of a bromine atom into the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

- Furan Formation : Utilizing furan derivatives and coupling them with brominated phenyl compounds under acidic or basic conditions.

Anticancer Properties

Research indicates that 3-(4-Bromophenyl)furan exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, demonstrating potential as an antitumor agent. The compound was tested against several human cancer cell lines, showing:

- IC50 Values : The compound exhibited IC50 values ranging from 0.05 to 0.15 µM against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .

| Cell Line | IC50 (µM) | Comparison with CA-4 |

|---|---|---|

| A549 (Lung Cancer) | 0.05 | More potent |

| MDA-MB-231 | 0.10 | Comparable |

| HeLa | 0.15 | Less potent |

The mechanism by which 3-(4-Bromophenyl)furan exerts its anticancer effects appears to involve:

- Tubulin Inhibition : Similar to CA-4, it inhibits tubulin polymerization, which is crucial for cell division.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death, as evidenced by increased caspase-3 activity in treated cells .

Case Studies

-

Study on A549 Cells :

- Treatment with 3-(4-Bromophenyl)furan resulted in a significant increase in nuclear condensation and apoptosis markers.

- Caspase-3 activation was observed to be 2-fold higher than untreated controls at concentrations of 50 and 100 nM.

-

Comparative Study with Derivatives :

- A comparative analysis with other benzo[b]furan derivatives showed that while some exhibited similar activities, 3-(4-Bromophenyl)furan had a unique profile that warranted further investigation into its structure-activity relationship.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that 3-(4-Bromophenyl)furan may also possess:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antibiotic.

- Anti-inflammatory Effects : Other studies suggest that related compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

特性

IUPAC Name |

3-(4-bromophenyl)furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJDQLEFMMXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。